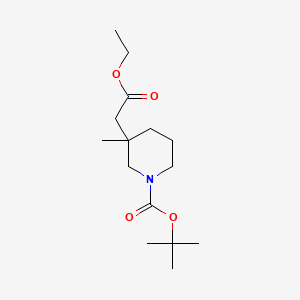
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl oxalate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has an amino group instead of a methyl group on the piperidine ring.
The uniqueness of tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-piperidine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-6-19-12(17)10-15(5)8-7-9-16(11-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 |
InChI Key |
RLPWXNZZGJZPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















